molecular formula C12H13N5O2S B12494444 N-methyl-5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carboxamide CAS No. 6122-47-0

N-methyl-5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carboxamide

Cat. No.: B12494444
CAS No.: 6122-47-0
M. Wt: 291.33 g/mol
InChI Key: SWOOREJCBISOCV-UHFFFAOYSA-N
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Description

N-METHYL-5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is a synthetic compound with a molecular formula of C12H13N5O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves the reaction of 4-methylphenyl isocyanate with N-methyl-1,2,3-thiadiazole-4-carboxamide. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted thiadiazole derivatives .

Scientific Research Applications

N-METHYL-5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-METHYL-5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-N-PHENYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE: Similar structure but lacks the N-methyl group.

    N-METHYL-1,2,3-THIADIAZOLE-4-CARBOXAMIDE: Similar structure but lacks the 4-methylphenyl group.

    4-METHYL-N-(4-METHYLPHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE: Similar structure but with different substitution patterns.

Uniqueness

N-METHYL-5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the N-methyl and 4-methylphenyl groups enhances its reactivity and potential for various applications .

Properties

CAS No.

6122-47-0

Molecular Formula

C12H13N5O2S

Molecular Weight

291.33 g/mol

IUPAC Name

N-methyl-5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carboxamide

InChI

InChI=1S/C12H13N5O2S/c1-7-3-5-8(6-4-7)14-12(19)15-11-9(10(18)13-2)16-17-20-11/h3-6H,1-2H3,(H,13,18)(H2,14,15,19)

InChI Key

SWOOREJCBISOCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(N=NS2)C(=O)NC

Origin of Product

United States

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